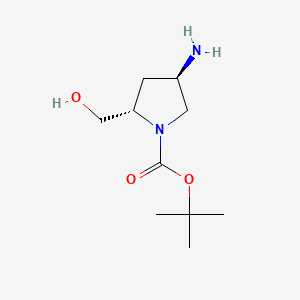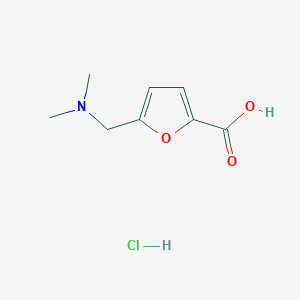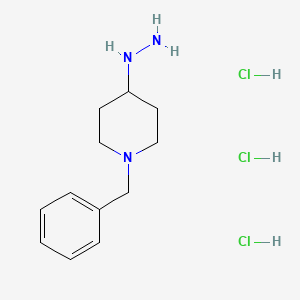
5-ブロモ-2-シクロブトキシピリミジン
概要
説明
5-Bromo-2-cyclobutoxypyrimidine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-cyclobutoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclobutoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ベンゾイミダゾール誘導体の合成
この化合物は、5-ブロモ-2-アリールベンゾイミダゾール誘導体の合成に使用されており、抗糖尿病薬の重要な標的であるα-グルコシダーゼ酵素の阻害剤としての可能性が評価されています .
細胞毒性評価
また、2,5-置換ピリミジンの新規合成にも関与しており、特にがん研究における細胞毒性特性が評価されています .
化学発光アッセイ
もう1つの用途は、化学発光アッセイの開発であり、これはインビトロ感染研究中のDNA産生を測定するために使用できる5-ブロモ-2'-デオキシウリジン(BrdU)の感度が高い検出に使用されます .
植物器官形成研究
5-ブロモ-2-シクロブトキシピリミジンは、インビトロでの植物器官形成に対する影響、特にチミジンアナログとして使用した場合のシュートと根の再分化に対する影響について研究されています .
作用機序
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to the catalysts and reagents involved in these reactions.
Mode of Action
5-Bromo-2-cyclobutoxypyrimidine interacts with its targets through a process known as transmetalation . In the context of Suzuki–Miyaura coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This process is crucial for the formation of new carbon-carbon bonds in these reactions .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-cyclobutoxypyrimidine are likely related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 5-Bromo-2-cyclobutoxypyrimidine’s action are likely related to its role in Suzuki–Miyaura coupling reactions . By participating in these reactions, 5-Bromo-2-cyclobutoxypyrimidine contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-cyclobutoxypyrimidine are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific catalysts used in the reactions . For example, the success of Suzuki–Miyaura coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-cyclobutoxypyrimidine is not well-defined. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyclobutoxypyrimidine can vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyclobutoxypyrimidine is not well-defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
5-bromo-2-cyclobutyloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSFUHNWFXKNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)
![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)



